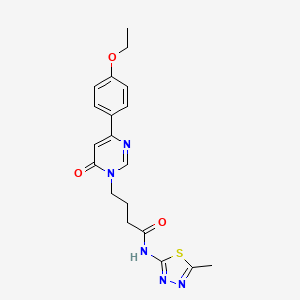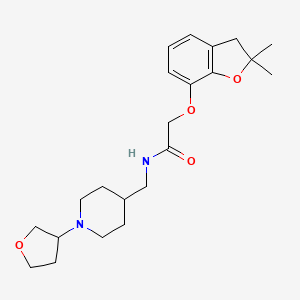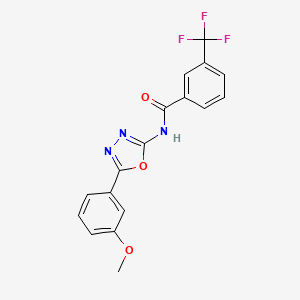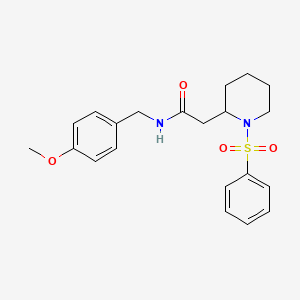
1,1-Difluoro-3-isocyanatocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-3-isocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2N . It has an average mass of 117.097 Da and a monoisotopic mass of 117.039009 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 133.1 . Other specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the available resources .Aplicaciones Científicas De Investigación
Membrane Interactions
Research on structurally similar compounds, such as fluorinated cyclobutanes, has provided insights into how these molecules interact with biological membranes. For example, a study on cyclic halogenated compounds revealed differences in anesthetic properties based on their distribution within model membranes, as investigated through nuclear magnetic resonance (NMR) techniques. Anesthetics preferentially distributed to regions allowing easy contact with water, unlike nonanesthetics, which solubilized into the lipid core. This suggests that the structural features of fluorinated cyclobutanes, including those with isocyanato groups, could significantly affect their bioactivity and interaction with cellular membranes (P. Tang, B. Yan, Y. Xu, 1997).
Synthetic Applications
The synthesis and evaluation of related compounds, like 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been explored for imaging brain tumors, indicating the potential of fluorinated cyclobutanes in diagnostic medicine. These compounds have shown promise as PET tracers, highlighting their utility in detecting and delineating tumors (T. Shoup et al., 1999).
Material Science and Polymer Chemistry
Fluorinated cyclobutanes also find applications in materials science, particularly in the synthesis of polymers with specific physical properties. For example, perfluorocyclobutane has been identified for its potential in gas mixtures as a gaseous dielectric, reflecting its utility beyond biological applications into industrial and environmental realms (L. Christophorou, J. Olthoff, 2001).
Environmental Considerations
Beyond their direct applications, fluorinated cyclobutanes, including those structurally related to 1,1-Difluoro-3-isocyanatocyclobutane, have been studied for their environmental impact. Specifically, perfluorocyclobutane's role as a global warming gas underscores the importance of understanding and potentially mitigating the environmental footprint of these compounds (W. Tsai, Horng-Ping Chen, W. Hsien, 2002).
Direcciones Futuras
The future directions in the study and application of 1,1-Difluoro-3-isocyanatocyclobutane and related compounds could involve further exploration of their synthesis and applications. For instance, the development of safe and scalable applications of fluoroalkyl-substituted diazo compounds is highly desired . Additionally, the study of the differences of these diazoalkanes could provide important information on potential synthetic routes, required synthesis technology, and subsequent scale-up of transformations .
Propiedades
IUPAC Name |
1,1-difluoro-3-isocyanatocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGUWKBLWSRYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1773511-62-8 |
Source


|
| Record name | 1,1-difluoro-3-isocyanatocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)
![3-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2702162.png)

![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702166.png)
![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)


![8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile](/img/structure/B2702171.png)



![9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702178.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)
